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Introduction

Quin-2 is a high-affinity fluorescent indicator for calcium (Ca²⁺) with a dissociation constant

(Kd) of 115 nM, making it ideal for monitoring the low calcium levels found in resting cells.[1] Its

acetoxymethyl ester form, Quin-2 AM, is a cell-permeant molecule that can readily cross the

plasma membrane of living cells. Once inside the cell, intracellular esterases cleave the AM

group, trapping the active, calcium-sensitive form of Quin-2 within the cytoplasm. This process

is known as de-esterification. The binding of calcium to Quin-2 induces a significant change in

its fluorescent properties, allowing for the quantification of intracellular calcium concentrations.

[2] Quin-2 is highly selective for calcium and is not significantly affected by sodium gradients,

membrane potential, or intracellular pH.[1]

The fluorescence of Quin-2 is measured by exciting the dye and recording the emission. The

excitation and emission maxima for Quin-2 are approximately 339 nm and 492 nm,

respectively.[1] Binding of calcium results in a large increase in fluorescence intensity.[2]

Mechanism of Action

Quin-2 AM passively diffuses across the cell membrane into the cytosol. Inside the cell, non-

specific esterases hydrolyze the acetoxymethyl esters, releasing the free Quin-2 acid, which is

a polar molecule and is thus trapped within the cell. This active form of Quin-2 binds to free

intracellular Ca²⁺, leading to a conformational change that results in a significant increase in

fluorescence intensity upon excitation. By measuring the fluorescence intensity, one can

determine the concentration of intracellular free calcium.
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Quantitative Data Summary
The following tables summarize the key quantitative parameters for using Quin-2 AM in live cell

calcium imaging experiments.

Table 1: Quin-2 AM Spectral Properties

Parameter Wavelength (nm) Notes

Excitation Maximum 339 - 340

The optimal excitation

wavelength for Ca²⁺-bound

Quin-2.[1][3]

Emission Maximum 492 - 495
The peak emission

wavelength.[1][3]

Cutoff Filter 475
Recommended to reduce

background noise.[3]

Table 2: Recommended Reagent Concentrations and Incubation Parameters

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.caymanchem.com/product/20421/quin-2-potassium-salt
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-quin-2-am-cas-83104-85-2-version-xqjVdfR6gt.pdf
https://www.caymanchem.com/product/20421/quin-2-potassium-salt
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-quin-2-am-cas-83104-85-2-version-xqjVdfR6gt.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-quin-2-am-cas-83104-85-2-version-xqjVdfR6gt.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Recommended Range Notes

Stock Solution

Quin-2 AM Concentration 2 - 5 mM
Dissolved in high-quality,

anhydrous DMSO.[3]

Working Solution

Quin-2 AM Concentration 2 - 20 µM

The optimal concentration is

cell-type dependent and

should be determined

empirically. A final

concentration of 4-5 µM is

recommended for most cell

lines.[3]

Pluronic® F-127 0.04%

A non-ionic detergent used to

increase the aqueous solubility

of Quin-2 AM.[3]

Probenecid 1 - 2 mM

An anion-transport inhibitor

that can be added to reduce

leakage of the de-esterified

dye from the cells.[3]

Cell Loading

Incubation Temperature 37 °C
Standard cell culture

incubation temperature.[3]

Incubation Time 30 - 60 minutes

Can be extended for certain

cell lines to improve signal

intensity.[3]

De-esterification

Incubation Time 20 - 30 minutes

Allows for the complete

hydrolysis of the AM ester by

intracellular esterases.[4]
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Experimental Protocols
1. Preparation of Quin-2 AM Stock Solution

Prepare a 2 to 5 mM stock solution of Quin-2 AM in high-quality, anhydrous DMSO.[3]

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light

and moisture. Avoid repeated freeze-thaw cycles.[3]

2. Preparation of Quin-2 AM Working Solution

On the day of the experiment, thaw an aliquot of the Quin-2 AM stock solution to room

temperature.[3]

Prepare a 2 to 20 µM Quin-2 AM working solution in a buffer of your choice, such as Hanks

and Hepes buffer (HHBS).[3]

For most cell lines, a final concentration of 4-5 µM is recommended.[3] The exact

concentration should be determined empirically for your specific cell type.

To aid in the dispersion of the dye, 0.04% Pluronic® F-127 can be included in the working

solution.[3]

If dye leakage is a concern due to organic anion transporters in your cells, probenecid (1-2

mM) may be added to the working solution.[3]

3. Cell Loading Protocol for Adherent Cells

Plate cells on sterile coverslips or in a clear-bottom, black-walled microplate and culture

overnight in growth medium.

On the day of the experiment, aspirate the culture medium.

Wash the cells once with HHBS or a buffer of your choice.

Add the Quin-2 AM working solution to the cells and incubate for 30 to 60 minutes at 37°C in

a cell incubator.[3]
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After incubation, remove the dye working solution and wash the cells with HHBS to remove

any excess probe.[3] If applicable, the wash buffer can contain an anion transporter inhibitor

like probenecid.[3]

Add fresh buffer to the cells and incubate for an additional 20-30 minutes at room

temperature to allow for complete de-esterification of the Quin-2 AM.[4]

The cells are now loaded and ready for fluorescence measurement.

4. Cell Loading Protocol for Suspension Cells

Centrifuge the cell suspension to obtain a cell pellet.

Resuspend the cells in the Quin-2 AM working solution at an appropriate density.

Incubate the cells for 30 to 60 minutes at 37°C with gentle agitation, protected from light.[3]

After incubation, centrifuge the cells to pellet them and remove the supernatant containing

the dye.

Wash the cells by resuspending them in fresh, pre-warmed buffer (e.g., HHBS) and

centrifuging again. Repeat this wash step at least once.

Resuspend the final cell pellet in fresh buffer and incubate for an additional 20-30 minutes at

room temperature for de-esterification.[4]

The cells can then be transferred to a suitable chamber for fluorescence measurements.

5. Measurement of Intracellular Calcium

Place the plate containing the loaded cells into a fluorescence microplate reader.

Add the desired stimulant to the cells.

Simultaneously measure the fluorescence intensity at an excitation wavelength of ~340 nm

and an emission wavelength of ~495 nm. A cutoff filter at 475 nm is recommended.[3]
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The change in fluorescence intensity corresponds to the change in intracellular calcium

concentration.
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Caption: A diagram of a typical GPCR-mediated calcium signaling pathway.
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Quin-2 AM Cell Loading and Measurement Workflow
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Caption: Workflow for Quin-2 AM cell loading and calcium measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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